1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone
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Overview
Description
The compound is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant effects . This specific compound incorporates a 1,2,4-oxadiazole ring, which has been associated with moderate anti-tubercular activity .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst . The synthetic protocol for this compound is noteworthy for its utilization of these principles .Molecular Structure Analysis
A comprehensive understanding of the molecular structure of this compound can be gained through spectroscopic, thermal, and X-ray crystallographic analyses . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Scientific Research Applications
Synthesis and Antimicrobial Activity
Some new compounds, including 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives, have been synthesized to study their antimicrobial activity. These compounds were identified through various spectroscopic methods and elemental analysis. The synthesis aimed at exploring the antimicrobial potential of these new compounds (El-hashash et al., 2012).
Antiviral Activity Against Avian Influenza
Derivatives of 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone were prepared and some showed promising antiviral activity against the H5N1 avian influenza virus. This was determined by evaluating both EC50 and LD50 values and confirmed through a plaque reduction assay. The study highlights the potential of these compounds in antiviral therapies (Flefel et al., 2012).
Insecticidal Activity
A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and showed good insecticidal activities against the diamondback moth. The structure-activity relationship (SAR) and density functional theory (DFT) studies helped understand the varying insecticidal activities of these compounds (Qi et al., 2014).
Antibacterial Activity
Novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized and evaluated for antibacterial activity. One compound, in particular, exhibited significant activity against various bacterial strains, showing potential for antibacterial drug development (Rai et al., 2009).
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the retrieved sources, pyrazole derivatives are known to exhibit a wide range of pharmacological activities. They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .
Properties
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN6O2/c21-14-5-1-13(2-6-14)19-24-18(30-26-19)10-27-20(29)17-9-16(25-28(17)11-23-27)12-3-7-15(22)8-4-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHLVKRGWUMUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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